

High-Pressure Crystallography of Di-p-tolyl Sulphide: Application Notes and Protocols

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Compound of Interest

Compound Name: *Di-p-tolyl sulphide*

Cat. No.: *B1580934*

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Disclaimer: As of October 2025, a review of published scientific literature reveals no specific experimental or computational studies on the high-pressure crystallography of **di-p-tolyl sulphide**. The following application notes and protocols are therefore based on established methodologies for high-pressure single-crystal X-ray diffraction and utilize data from the closely related compound, di-p-tolyl disulfide, as an illustrative example of the expected phenomena and analytical approaches.

Introduction

High-pressure crystallography is a powerful technique used to investigate the effects of pressure on the crystal structures of materials. By subjecting a single crystal to high pressures within a diamond anvil cell (DAC), researchers can induce phase transitions, alter bond lengths and angles, and gain insights into the material's compressibility and stability. This information is critical in fields such as materials science, solid-state chemistry, and drug development for understanding polymorphism and designing materials with desired properties.

Di-p-tolyl sulphide is an organosulfur compound whose behavior under extreme conditions has not yet been reported. However, studies on the analogous di-p-tolyl disulfide have revealed a rich polymorphism under pressure, suggesting that **di-p-tolyl sulphide** may also exhibit interesting structural changes.^{[1][2][3][4][5][6]} This document provides a framework for conducting such an investigation.

Ambient Pressure Crystal Structure of Di-p-tolyl Sulphide

The known crystal structure of **di-p-tolyl sulphide** at ambient pressure serves as the essential starting point for any high-pressure study.

Property	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a	25.07 Å
b	7.92 Å
c	5.81 Å
Molecules per cell (Z)	4
C-S bond length	1.75 Å
C-S-C bond angle	109°
(Data from Toussaint, J. (1943))	

Data Presentation (Illustrative Example: Di-p-tolyl Disulfide)

The following tables summarize the high-pressure behavior of di-p-tolyl disulfide, which undergoes several phase transitions. A similar approach would be used to tabulate data for **di-p-tolyl sulphide**.

Phase Transition Data for Di-p-tolyl Disulfide

Transition	Pressure (GPa)	Temperature (K)	Notes
$\alpha \rightarrow \gamma$	0.35	400	Computationally predicted phase transition.[3][4][5]
$\alpha \rightarrow \beta$	0.65	463	Computationally predicted phase transition.[3][4][5]
$\alpha \rightarrow \beta$ (reversible)	~1.6	Ambient	Experimentally observed solid-solid transition.[6]

Note: The $\beta \rightarrow \gamma$ transition has not been observed experimentally in the 0.0–2.8 GPa pressure range, as the transition state energy is predicted to be high.[1]

Crystallographic Data for Di-p-tolyl Disulfide Polymorphs

Phase	Pressure	Space Group	System
α	Ambient	P2 ₁	Monoclinic
β	> 1.6 GPa	P1	Triclinic
γ	(from solution at elevated pressure)	P2 ₁ /c	Monoclinic

Experimental Protocols

This section details the methodology for a high-pressure single-crystal X-ray diffraction experiment.

Sample Preparation and DAC Loading

- Crystal Selection: Select a high-quality single crystal of **di-p-tolyl sulphide** with dimensions suitable for the diamond anvil cell (DAC), typically less than 50x50x30 μm .

- **Gasket Preparation:** A metal gasket (e.g., stainless steel or rhenium) is pre-indented between the two diamond anvils to a desired thickness. A hole is then drilled in the center of the indentation to serve as the sample chamber.
- **Sample Loading:** The selected crystal is carefully placed in the center of the gasket hole. A small ruby sphere is added alongside the sample to serve as a pressure calibrant.
- **Pressure Transmitting Medium:** The sample chamber is filled with a pressure-transmitting medium to ensure hydrostatic or quasi-hydrostatic conditions. Common media include:
 - 4:1 methanol:ethanol for pressures below 10 GPa.
 - Silicone oil for various pressure ranges.
 - Noble gases like neon or helium for achieving the best hydrostaticity at higher pressures.
- **Cell Sealing:** The DAC is sealed, applying an initial pressure to contain the sample and the medium.

Data Collection at a Synchrotron Source

- **Beamline Setup:** The experiment is typically conducted at a synchrotron beamline optimized for high-pressure diffraction. A highly focused, high-energy monochromatic X-ray beam is used.
- **DAC Alignment:** The DAC is mounted on a goniometer and precisely aligned so that the single crystal is at the center of rotation of the X-ray beam.
- **Pressure Measurement:** The pressure inside the DAC is measured before starting the data collection by recording the fluorescence spectrum of the ruby sphere and analyzing the shift of the R1 line.
- **Diffraction Data Acquisition:**
 - Diffraction data is collected using an area detector (e.g., a CCD or Pilatus detector).
 - A series of diffraction images are recorded as the DAC is rotated through a specific angular range (ω -scans).

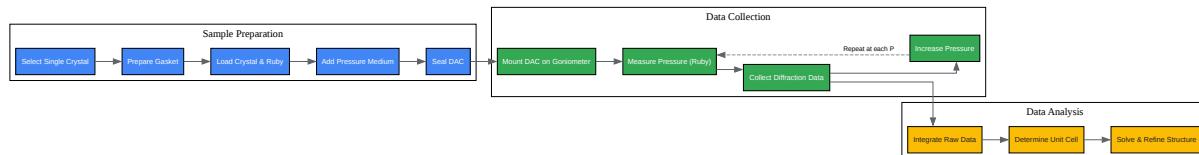
- The scan range is limited by the opening angle of the DAC.
- Incremental Pressure Application: The pressure is increased incrementally using a gas-driven membrane or a mechanical screw system. Steps 3 and 4 are repeated at each new pressure point to collect a series of datasets as a function of pressure.

Data Processing and Structure Solution

- Data Integration: The raw diffraction images are processed to identify and integrate the intensities of the Bragg reflections. Software must be able to handle the complexities of DAC data, such as shadowing from the gasket and diamonds.
- Unit Cell Determination and Refinement: The integrated reflections are used to determine the unit cell parameters at each pressure. The change in the unit cell volume with pressure provides the equation of state for the material.
- Structure Solution and Refinement: The crystal structure is solved and refined against the diffraction data for each pressure point. This yields the atomic coordinates and allows for detailed analysis of how bond lengths, angles, and intermolecular interactions change under compression.

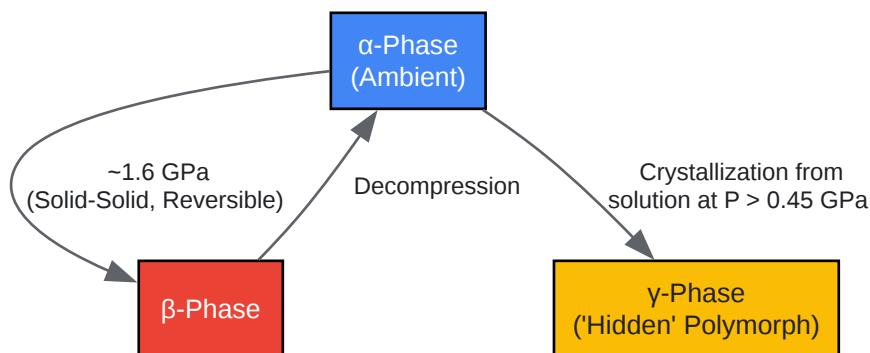
Visualizations

The following diagrams illustrate the experimental workflow and the phase transition logic derived from studies on the analogous di-p-tolyl disulfide.



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Caption: Experimental workflow for high-pressure single-crystal X-ray diffraction.



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